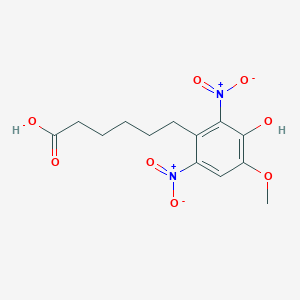
6-(3-Hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid is an organic compound characterized by a hexanoic acid backbone substituted with a hydroxy, methoxy, and dinitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid typically involves multi-step organic reactions. One common approach is the nitration of a methoxy-substituted phenol, followed by the introduction of the hexanoic acid moiety through esterification or amidation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
6-(3-Hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
6-(3-Hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(3-Hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the dinitrophenyl group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
6-Aminohexanoic acid: An ε-amino acid with similar structural features but different functional groups.
4-Methoxybenzoic acid: Shares the methoxy and carboxylic acid groups but lacks the dinitrophenyl substitution.
2,4-Dinitrophenol: Contains the dinitrophenyl group but lacks the hexanoic acid backbone.
Uniqueness
6-(3-Hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both hydroxy and methoxy groups, along with the dinitrophenyl substitution, makes it a versatile compound for various applications.
特性
CAS番号 |
185396-02-5 |
|---|---|
分子式 |
C13H16N2O8 |
分子量 |
328.27 g/mol |
IUPAC名 |
6-(3-hydroxy-4-methoxy-2,6-dinitrophenyl)hexanoic acid |
InChI |
InChI=1S/C13H16N2O8/c1-23-10-7-9(14(19)20)8(12(13(10)18)15(21)22)5-3-2-4-6-11(16)17/h7,18H,2-6H2,1H3,(H,16,17) |
InChIキー |
ITPPOILJEDJRMX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])CCCCCC(=O)O)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)
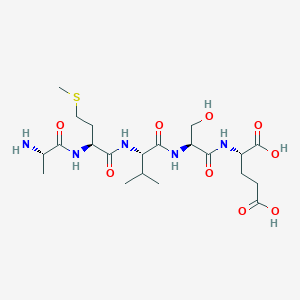
![Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate](/img/structure/B14244846.png)
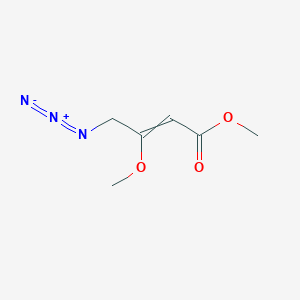
![N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14244852.png)
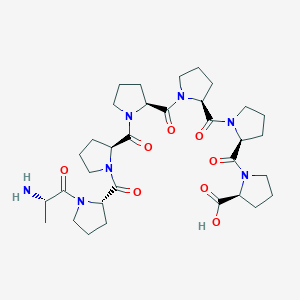
![Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]-](/img/structure/B14244870.png)
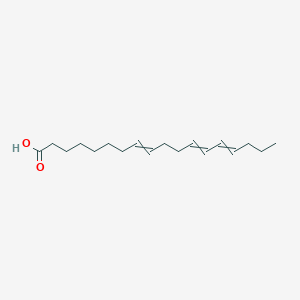
![2,6-Bis{[bis(2-methylphenyl)phosphanyl]methyl}pyridine](/img/structure/B14244878.png)
![N~1~-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine](/img/structure/B14244886.png)
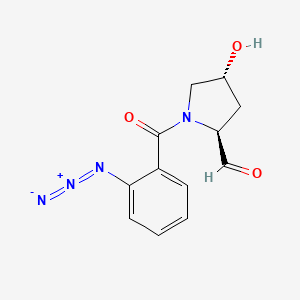

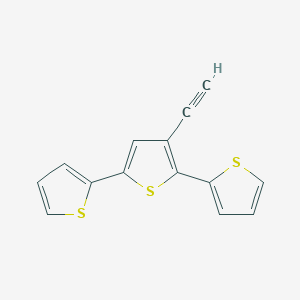
![4-[(Di-tert-butylphosphanyl)methyl]pyridine](/img/structure/B14244919.png)
